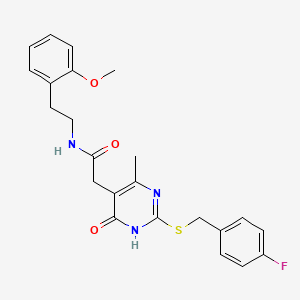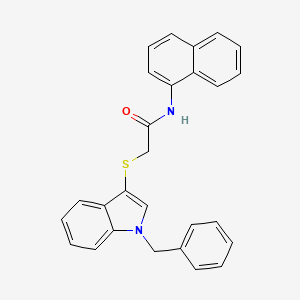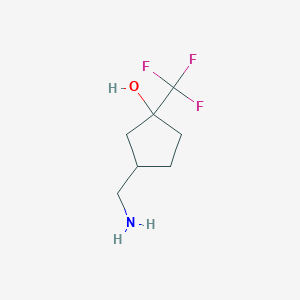
3-(Aminomethyl)-1-(trifluoromethyl)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-1-(trifluoromethyl)cyclopentan-1-ol, also known as CP-544326, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Catalysis
- Vanadium-catalyzed Carboxylation : Vanadium complexes, including those with aminoalcohols, catalyze the carboxylation of cyclopentane to carboxylic acids under mild conditions. This process can be significant in the synthesis of various organic compounds, with trifluoroacetate esters formation being one of the reactions (Reis et al., 2005).
Chemical Reactions and Mechanisms
- Palladium-Catalyzed Cycloadditions : The trifluoromethyl group, such as in trifluoromethyl-styrenes and enynes, activates olefins for palladium-catalyzed trimethylenemethane cycloadditions. This method facilitates the formation of compounds like exomethylene cyclopentanes, which are valuable in pharmaceutical and material industries (Trost & Debien, 2015).
- Nitrone Cycloaddition and Regioselectivity : The trifluoromethyl group plays a crucial role in the regioselectivity of intramolecular 1,3-dipolar cycloaddition of trifluoromethylstyrene-derived nitrones. This leads to tricyclic fused isoxazolidines, illustrating the importance of trifluoromethyl groups in chemical synthesis (Rabasa-Alcañiz et al., 2017).
Synthetic Applications
- Synthesis of Carbocyclic Nucleoside Analogues : Carbocyclic guanosine analogues, incorporating fluoro or hydroxy substituents, have been synthesized from 3S,4S-bis(hydroxymethyl)cyclopentanone. These compounds are evaluated as potential antiviral agents, demonstrating the significance of such structures in medicinal chemistry (Wachtmeister et al., 1999).
Molecular Structure and Properties
- Structural and Conformational Studies : Cyclopentane derivatives, like the tris(hydroxymethyl)methyl aminomethylene cyclohexa-3,5-dien-1(2H)-one, have been structurally characterized to understand their molecular conformations and hydrogen-bonding interactions. This information is crucial in designing molecules with specific properties (Odabaşoǧlu et al., 2003).
Coordination Chemistry
- Fluorocarbon Coordination Chemistry : The study of fluorocarbons, such as the reaction of 1,3-bis(bromomethyl)-2-fluorobenzene with bis(trifluoroacetamides), leads to the formation of fluorocryptands and their metal ion complexes. These studies are important for understanding the interactions of fluorinated compounds with metals (Plenio et al., 1997).
Propiedades
IUPAC Name |
3-(aminomethyl)-1-(trifluoromethyl)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6(12)2-1-5(3-6)4-11/h5,12H,1-4,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABSTXAWASUBNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CN)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-1-(trifluoromethyl)cyclopentan-1-ol | |
CAS RN |
1550959-80-2 |
Source


|
| Record name | 3-(aminomethyl)-1-(trifluoromethyl)cyclopentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

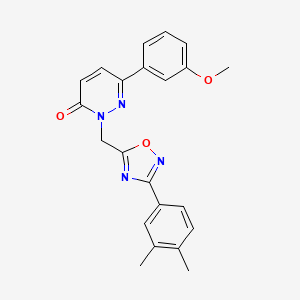
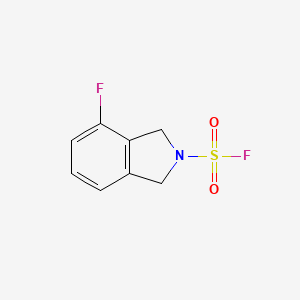




![(2Z)-2-(hydroxyimino)-5-(hydroxymethyl)-8-methyl-N-(4-sulfamoylphenyl)-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2779145.png)
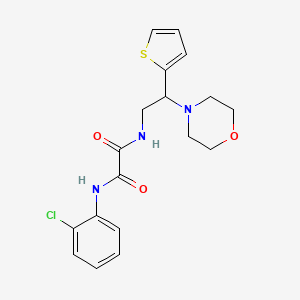
![ethyl 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamido)benzoate](/img/structure/B2779149.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2779153.png)
